molecular formula C4H9NSi B121167 Trimethylsilyl cyanide CAS No. 7677-24-9

Trimethylsilyl cyanide

Cat. No. B121167
CAS RN: 7677-24-9
M. Wt: 99.21 g/mol
InChI Key: LEIMLDGFXIOXMT-UHFFFAOYSA-N
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Description

Trimethylsilyl cyanide (TMSCN) is a versatile reagent used in organic synthesis, particularly known for its role in cyanation reactions. It serves as a source of nucleophilic cyanide that can be added to various electrophilic substrates, often in the presence of a catalyst or under specific reaction conditions. The studies involving TMSCN span a range of chemical reactions, showcasing its utility in the synthesis of carbonitriles, cyanohydrins, amines, and other cyanide-containing compounds.

Synthesis Analysis

The synthesis of TMSCN derivatives and related compounds has been explored in several studies. For instance, TMSCN reacts with α,β-unsaturated ketone acetals to yield γ-methoxy-α,β-unsaturated carbonitriles, with a catalytic amount of trityl perchlorate facilitating the reaction and isomerization of the double bond . Additionally, TMSCN can be used to silylate cyanuric acid, leading to the formation of tris(trimethylsilyl) cyanurate in high yields, which is a method also suitable for synthesizing pseudohalogen-chloride compounds .

Molecular Structure Analysis

Chemical Reactions Analysis

TMSCN is involved in a variety of chemical reactions. It has been used in the asymmetric addition to ketones, catalyzed by a combination of aluminum salen and triphenylphosphine oxide, yielding products with high enantiomeric excess and yield . In the presence of aluminum chloride, TMSCN adds to α,β-unsaturated aldimines, resulting in 2-aminopentanedinitriles . Furthermore, TMSCN reacts with isocyanates and carbodiimides to form cycloadducts and adducts, respectively, which can further react to yield imidazolidines and imidazolidinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of TMSCN are inferred from its reactivity and the conditions required for its reactions. It is a nucleophilic reagent that can react with a variety of electrophiles. The studies indicate that TMSCN can be activated by different catalysts, such as zinc iodide, aluminum chloride, and rhodium complexes, suggesting that it is stable under a range of conditions but can be made reactive when necessary . The reactions often proceed at room temperature or with mild heating, which implies that TMSCN is relatively stable but can be activated under controlled conditions.

Scientific Research Applications

Synthesis and Preparation

Trimethylsilyl cyanide (TMSCN) is prepared by reacting trimethylsilyl chloride with an alkali metal cyanide, in the absence of water and presence of catalysts like alkali metal iodide and N-methylpyrrolidone (Reetz & Chatziiosifidis, 1962). An improved method for its preparation also involves using PEG400 and zinc iodide (Cao, Du, & Li, 2003).

Catalysis in Organic Reactions

TMSCN plays a crucial role in various organic reactions:

  • It enantioselectively reacts with aldehydes to afford cyanohydrin trimethylsilyl ethers using chiral Lewis acids (Kobayashi, Tsuchiya, & Mukaiyama, 1991).
  • TMSCN reacts smoothly with acetals or orthoester derived from aromatic and α,β-unsaturated carbonyl compounds to give α-cyano derivatives in the presence of transition metal salts (Mukaiyama, Soga, & Takenoshita, 1989).
  • It asymmetrically adds to various ketones, catalyzed by Al(salen)/triphenylphosphine oxide (Kim & Kwak, 2006).

In Situ Silylation and Peptide Synthesis

TMSCN serves as a potent “in situ“ silylating agent in peptide synthesis, enabling repetitive peptide chain elongations with high purity and minimal chemical steps (Anteunis, Becu, & Becu, 2010).

Application in Microflow Reactors

In an electrochemical microflow reactor, TMSCN facilitates cyanosilylation of carbonyl compounds. Machine learning-assisted optimization helps achieve the best productivity in this context (Sato et al., 2021).

Environmental Catalysis

TMSCN is used in environmentally benign procedures like the nucleophilic addition to imines (Strecker reaction) under biomimetic conditions, showcasing its utility in green chemistry (Surendra et al., 2006).

Miscellaneous Applications

  • TMSCN acts as a reagent in the nucleophilic acylation of α-Chlorocarbonyl compounds, leading to substituted α,β-Epoxy ketones (Hünig & Marschner, 1990).
  • It is used for cyanide additions to substituted tricarbonyl(η5-cyclohexadienyl)iron(1+) salts, offering a superior method compared to sodium cyanide (Alexander & Stephenson, 1986).

Safety And Hazards

Trimethylsilyl cyanide is highly toxic and may be fatal if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects . It is highly flammable and reacts violently with water .

Future Directions

Trimethylsilyl cyanide is a versatile reagent that can be used in several different reactions . It has been used in the synthesis of various heterocycles and has shown biological activity in a series of derivatives . Future research may explore new applications and synthesis methods for this compound .

properties

IUPAC Name

trimethylsilylformonitrile
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InChI

InChI=1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LEIMLDGFXIOXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9NSi
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9064766
Record name Silanecarbonitrile, trimethyl-
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Molecular Weight

99.21 g/mol
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Physical Description

Colorless liquid; mp = 11-12 deg C; [MSDSonline]
Record name Trimethylsilyl cyanide
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Product Name

Trimethylsilyl cyanide

CAS RN

7677-24-9
Record name Trimethylsilyl cyanide
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Record name Trimethylsilyl cyanide
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Record name Silanecarbonitrile, trimethyl-
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Record name Silanecarbonitrile, trimethyl-
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Record name Trimethylsilylcarbonitrile
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Synthesis routes and methods I

Procedure details

B(OCH3)3 (20.0 g, 0.19 mol) and KCN (12.5 g, 0.19 mol) were dissolved in TMSCN (66.8 g, 0.67 mol) and heated at a reflux temperature of 70° C. under protective gas for 18 hours. After cooling, all volatile components (unreacted TMSCN, formed TMSOMe) were distilled off to give powdery K[B(CN)3(OCH3)] in a yield of 27.8 g (92%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
66.8 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Potassium methyltrifluoroborate, K[CH3BF3] (500 mg, 4.10 mmol), is suspended in trimethylsilyl cyanide (20 ml, 149.9 mmol). The reaction mixture is stirred at 50° C. for 2 days and subsequently at 80° C. for 24 hours. Excess trimethylsilyl cyanide and trimethylfluorosilane formed are distilled off and can be employed for further reactions. A slightly reddish solid is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
K[CH3BF3]
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylsilyl cyanide
Reactant of Route 2
Trimethylsilyl cyanide

Citations

For This Compound
7,320
Citations
SE Denmark, W Chung - The Journal of organic chemistry, 2006 - ACS Publications
… The majority of these synthetic agents have been developed for the addition of trimethylsilyl cyanide (TMSCN) as a safer alternative to HCN or KCN. The enantioselective silylcyanation …
Number of citations: 113 pubs.acs.org
JK Rasmussen, SM Heilmann - Synthesis, 1979 - erowid.org
… In recent years, trimethylsilyl cyanide (2) has been shown to be an excellent reagent for the direct conversion of aldeh des and ketones 1 into silylated cyanohydrins 31 ‘5. The excellent …
Number of citations: 28 www.erowid.org
DA Evans, GL Carroll, LK Truesdale - The Journal of Organic …, 1974 - ACS Publications
… interest8 in exploring the utility of trimethylsilyl cyanide (… g of trimethylsilyl cyanide, bp 117-118. In several different runs … added via syringe 1.1 equiv of trimethylsilyl cyanide containing a …
Number of citations: 332 pubs.acs.org
B Khakimov, MS Motawia, S Bak… - Analytical and Bioanalytical …, 2013 - Springer
… We have evaluated derivatization of complex metabolite mixtures using trimethylsilyl cyanide (TMSCN) and the most commonly used silylation reagent N-methyl-N-(trimethylsilyl)…
Number of citations: 63 link.springer.com
N Chatani, T Hanafusa - The Journal of Organic Chemistry, 1986 - ACS Publications
… In recent years, trimethylsilyl cyanide, Me3SiCN (1),has been widely used in organic … In summary, trimethylsilyl cyanide (1) is effective for cyanation of aryl iodide in thepresence …
Number of citations: 154 pubs.acs.org
YN Belokon', S Caveda-Cepas, B Green… - Journal of the …, 1999 - ACS Publications
… hydrogen and/or trimethylsilyl cyanide to aldehydes. However… asymmetric addition of trimethylsilyl cyanide to benzaldehyde … an alternative to trimethylsilyl cyanide was also …
Number of citations: 358 pubs.acs.org
N Chatani, T Takeyasu, N Horiuchi… - The Journal of Organic …, 1988 - ACS Publications
The reaction of trimethylsilyl cyanide (1) with acetylenes in the presence of a transition-metal complex was investigated. The structures of starting acetylenes and catalysts and both …
Number of citations: 115 pubs.acs.org
JC Mullis, WP Weber - The Journal of Organic Chemistry, 1982 - ACS Publications
… we have found that oxetanes react with trimethylsilyl cyanide in the presence of a catalytic amount of diethylaluminum chloride to yield 4- [ (trimethylsilyl) oxy] butyronitriles. …
Number of citations: 84 pubs.acs.org
S Kobayashi, Y Tsuchiya, T Mukaiyama - Chemistry Letters, 1991 - journal.csj.jp
… In the presence of a catalytic amount of Lewis base such as amine, phosphine, arsine or antimony, trimethylsilyl cyanide (TMS-CN) smoothly reacts with aldehydes to afford the …
Number of citations: 151 www.journal.csj.jp
HE Zieger, S Wo - The Journal of Organic Chemistry, 1994 - ACS Publications
… in excellent yields with trimethylsilyl cyanide and titanium … trityl tetrafluoroborate reacts with trimethylsilyl cyanide in the … as well as with trimethylsilyl cyanide.lb Trimethylsilyl cyanide (…
Number of citations: 56 pubs.acs.org

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